
Octane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-1-sulfinyl chloride, also known as 1-octanesulfonyl chloride, is an organosulfur compound with the molecular formula C8H17ClO2S. It is a colorless to slightly yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of octyl thiocyanate with sulfuryl chloride. In this process, sulfuryl chloride is added to octyl thiocyanate, followed by the addition of acetic acid and water. The reaction mixture is then stirred and the product is isolated .
Another method involves the oxidation of octyl thiol using hydrogen peroxide and titanium tetrachloride in acetonitrile. The reaction is carried out at room temperature, and the product is purified by extraction and drying .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process often includes additional steps for purification and quality control to ensure the product meets specific standards .
Analyse Chemischer Reaktionen
Types of Reactions
Octane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: It can be reduced to form thiols or sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other strong reducing agents are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Octane-1-sulfinyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of octane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Octane-1-sulfinyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A smaller molecule with similar reactivity but different physical properties.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with similar reactivity but different steric and electronic properties .
These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Eigenschaften
CAS-Nummer |
72394-49-1 |
|---|---|
Molekularformel |
C8H17ClOS |
Molekulargewicht |
196.74 g/mol |
IUPAC-Name |
octane-1-sulfinyl chloride |
InChI |
InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3 |
InChI-Schlüssel |
JVRIZVWQQKDDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
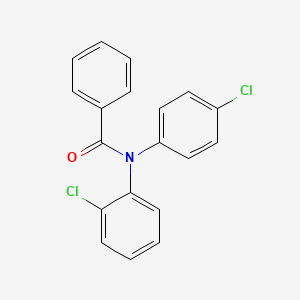
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)

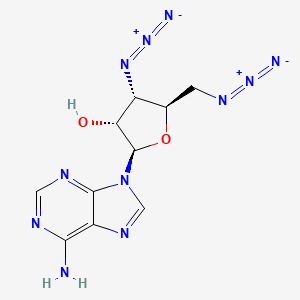
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
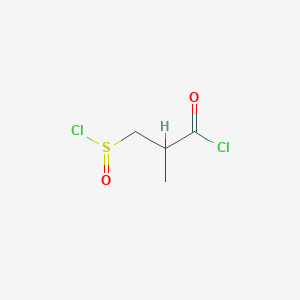
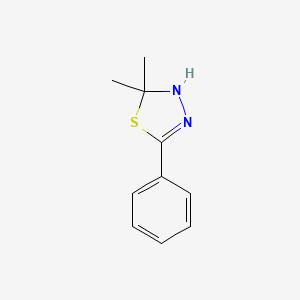
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
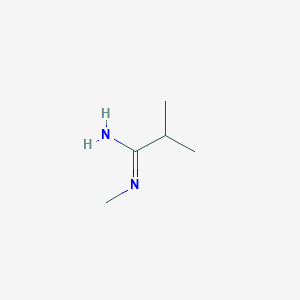
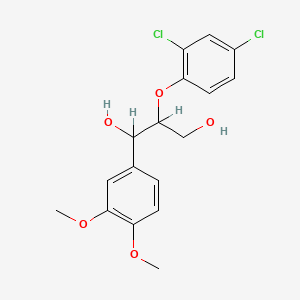
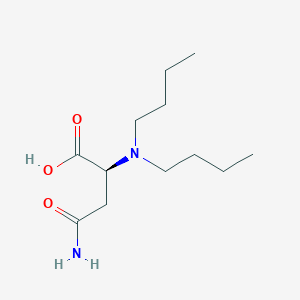

![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)
